6-Phenyl-3-m-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-3-m-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione is a heterocyclic compound that belongs to the class of 1,3,5-triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-3-m-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione typically involves the reaction of cyanuric chloride with appropriate amines. The reaction is carried out under reflux conditions in solvents such as 1,4-dioxane or 1,2-dichloroethane. The substitution of chlorine atoms by amines is achieved in high to moderate yields .
Industrial Production Methods
Industrial production methods for 1,3,5-triazines often involve the use of cyanuric chloride as a starting material. The process includes sequential nucleophilic substitution reactions, where the chlorine atoms are replaced by various nucleophiles such as amines, alcohols, or thiols .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-3-m-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 1,3,5-triazines include cyanuric chloride, amines, alcohols, and thiols. The reactions are typically carried out under reflux conditions in solvents such as 1,4-dioxane or 1,2-dichloroethane .
Major Products Formed
The major products formed from the reactions of this compound include various substituted triazines, which can have different functional groups attached to the triazine ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Phenyl-3-m-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
6-Phenyl-3-m-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione can be compared with other similar compounds, such as:
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat lung, breast, and ovarian cancer.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine.
These compounds share a similar triazine core structure but differ in their substituents and biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C16H15N3S |
---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
3-(3-methylphenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione |
InChI |
InChI=1S/C16H15N3S/c1-12-6-5-9-14(10-12)19-11-17-15(18-16(19)20)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,18,20) |
InChI Key |
WETXTNHEXXPPMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CN=C(NC2=S)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.